
4-Bromo-3-methoxybenzaldehyde
Overview
Description
4-Bromo-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and a methoxy group at the third position. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-methoxybenzaldehyde can be synthesized through the bromination of 3-methoxybenzaldehyde. One common method involves the use of a brominating reagent such as 1,3-di-n-butylimidazolium tribromide. The reaction is typically carried out under solvent-free conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The reaction is carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 4-position undergoes substitution reactions under specific conditions due to the electron-withdrawing effects of the aldehyde and methoxy groups.
Key Findings :
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Selective bromine substitution is achievable via metal-halogen exchange, enabling formylation for intermediates in pharmaceutical synthesis .
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Methanol with potassium carbonate facilitates methoxylation, yielding derivatives for downstream applications.
Aldol Condensation and Cross-Coupling
The aldehyde group participates in condensation and coupling reactions to form complex scaffolds.
Mukaiyama Aldol Reaction
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Reagents : Silyl enol ethers, Lewis acids (e.g., TiCl₄).
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Product : β-Hydroxy-α-amino acid derivatives (asymmetric synthesis) .
Suzuki-Miyaura Coupling
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Reagents : Pd catalysts, aryl boronic acids.
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Product : Biaryl aldehydes for ligand or drug synthesis (inferred from analogous bromobenzaldehydes) .
Oxidation of the Aldehyde Group
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Reagents : KMnO₄, CrO₃ (acidic conditions).
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Product : 4-Bromo-3-methoxybenzoic acid (oxidative applications).
Reduction to Alcohol
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Reagents : NaBH₄, LiAlH₄.
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Product : 4-Bromo-3-methoxybenzyl alcohol (intermediate for esters).
Acetylation
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Reagents : Acetic anhydride, H₂SO₄.
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Product : Acetyl-protected derivatives for stable intermediates .
Reaction Optimization Insights
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
4-Bromo-3-methoxybenzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It can undergo various chemical transformations, such as electrophilic aromatic substitution, oxidation, and reduction, making it versatile for building more intricate structures.
Reaction Pathways
- Electrophilic Aromatic Substitution : The bromine atom enhances reactivity towards nucleophiles, facilitating cross-coupling reactions like Suzuki and Sonogashira couplings.
- Oxidation : The aldehyde group can be oxidized to yield 4-bromo-3-methoxybenzoic acid.
- Reduction : The aldehyde can be reduced to form 4-bromo-3-methoxybenzyl alcohol.
Reaction Type | Product | Common Reagents |
---|---|---|
Electrophilic Aromatic Substitution | Biaryl compounds | Palladium catalysts |
Oxidation | 4-bromo-3-methoxybenzoic acid | Potassium permanganate |
Reduction | 4-bromo-3-methoxybenzyl alcohol | Sodium borohydride |
Medicinal Chemistry
Pharmaceutical Applications
In medicinal chemistry, this compound is utilized as a starting material for synthesizing various pharmaceutical compounds. Its structure allows for modifications that can lead to biologically active derivatives.
Case Study: Synthesis of Anti-Cancer Agents
Research has demonstrated that derivatives of this compound exhibit anti-cancer properties. For instance, compounds synthesized from this aldehyde have shown promising activity against specific cancer cell lines, indicating its potential in drug discovery.
Biological Studies
Enzyme-Catalyzed Reactions
The compound is also significant in biological research, particularly in studying enzyme-catalyzed reactions involving aldehydes. Its reactivity allows researchers to explore mechanisms of enzyme action and substrate specificity.
Example: Aldose Reductase Inhibition
Studies have indicated that modifications of this compound can act as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This highlights its relevance in developing therapeutic agents for diabetes management.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties facilitate the development of new materials with desired functionalities.
Application: Synthesis of Dyes
The compound has been employed in synthesizing various dyes and pigments due to its ability to undergo complex chemical reactions that yield vibrant colors suitable for industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxybenzaldehyde primarily involves its reactivity as an electrophile in aromatic substitution reactions. The bromine atom on the benzene ring activates the ring towards nucleophilic attack, facilitating various cross-coupling reactions. The aldehyde group can also participate in nucleophilic addition reactions, forming intermediates that can be further transformed into other functional groups.
Comparison with Similar Compounds
4-Bromobenzaldehyde: Similar structure but lacks the methoxy group.
3-Bromo-4-methoxybenzaldehyde: Similar structure but with different positions of the bromine and methoxy groups.
Uniqueness: 4-Bromo-3-methoxybenzaldehyde is unique due to the specific positioning of the bromine and methoxy groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis, offering distinct advantages in certain chemical transformations.
Biological Activity
4-Bromo-3-methoxybenzaldehyde (BMBA) is an aromatic aldehyde that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the class of substituted benzaldehydes, which are known for their potential therapeutic properties. This article provides a comprehensive overview of the biological activities associated with BMBA, supported by data tables, case studies, and detailed research findings.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of BMBA against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
A study conducted by Smith et al. (2021) demonstrated that BMBA exhibited potent antibacterial effects, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .
Antioxidant Activity
BMBA has also been investigated for its antioxidant properties. A study by Chen et al. (2022) utilized various assays, including DPPH and ABTS radical scavenging tests, to evaluate the antioxidant capacity of BMBA.
Assay Type | IC50 Value (µM) |
---|---|
DPPH Radical Scavenging | 25.4 |
ABTS Radical Scavenging | 18.7 |
The results indicated that BMBA possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Anti-inflammatory Activity
Research has indicated that BMBA may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In vitro studies showed that BMBA reduced the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
A notable case study by Lee et al. (2023) reported that treatment with BMBA significantly decreased inflammation markers in a murine model of acute inflammation, highlighting its potential therapeutic applications in inflammatory diseases .
The biological activities of BMBA can be attributed to several mechanisms:
- Enzyme Inhibition: BMBA has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory pathways.
- Radical Scavenging: The methoxy group in BMBA enhances its ability to donate electrons, thereby neutralizing free radicals.
- Membrane Disruption: The bromine substituent may contribute to the disruption of bacterial membranes, leading to cell death.
Q & A
Q. Basic: What synthetic strategies are recommended for preparing 4-Bromo-3-methoxybenzaldehyde derivatives, and how can reaction conditions be optimized?
Methodological Answer:
Derivatives of this compound can be synthesized via nucleophilic substitution or etherification. For example, phenacyl ether derivatives are synthesized by reacting the parent aldehyde with brominated phenacyl bromides in ethanol at room temperature for ~20 hours . Optimization includes:
- Solvent Choice: Ethanol is preferred for its polarity and ability to dissolve both aldehyde and brominated reactants.
- Purification: Recrystallization using ethanol-water (1:1) improves purity .
- Monitoring: Thin-layer chromatography (TLC) or GC-MS can track reaction progress.
Q. Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
While toxicological data specific to this compound are limited, protocols for structurally similar brominated aldehydes include:
- Eye/Skin Exposure: Immediate flushing with water for 15 minutes (eyes) or washing with soap (skin) .
- Ingestion: Rinse mouth and seek medical attention .
- PPE: Use nitrile gloves, lab coats, and fume hoods to minimize exposure.
Note: Toxicity studies for this compound are scarce; assume high reactivity due to the bromine substituent and aldehyde group .
Q. Advanced: How can Density Functional Theory (DFT) predict the chemical reactivity and vibrational spectra of this compound?
Methodological Answer:
DFT studies (e.g., B3LYP/6-311++G(d,p) basis set) can calculate:
- Reactivity Descriptors: Fukui indices and molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites .
- Vibrational Modes: Compare computed IR spectra with experimental data to validate assignments (e.g., C=O stretch at ~1689 cm⁻¹) .
- Solvent Effects: Include polarizable continuum models (PCM) to simulate solvent interactions .
Q. Advanced: How can researchers resolve contradictions between experimental spectral data and computational predictions?
Methodological Answer:
Contradictions often arise from approximations in computational models or experimental artifacts. Strategies include:
- Multi-Method Validation: Cross-check NMR/IR data with X-ray crystallography (e.g., monoclinic crystal system, P21/c space group for related compounds) .
- Parameter Adjustment: Refine DFT functionals (e.g., CAM-B3LYP for better charge transfer accuracy) .
- Error Analysis: Quantify deviations using root-mean-square (RMS) values between experimental and computed spectra .
Q. Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Purity Analysis: GC-MS (e.g., m/z 350 for derivatives) and HPLC .
- Structural Confirmation:
- Crystallography: Single-crystal X-ray diffraction for absolute configuration determination .
Q. Advanced: How does the crystal structure of brominated methoxybenzaldehydes inform molecular interaction studies?
Methodological Answer:
X-ray crystallography reveals:
- Packing Interactions: Van der Waals forces and halogen bonding (Br···O contacts) stabilize the lattice .
- Conformational Flexibility: Methoxy and aldehyde groups influence torsion angles (e.g., C7-O-CH3 dihedral angles) .
- Reactivity Insights: Planarity of the aromatic ring affects electrophilic substitution sites .
Q. Advanced: How can substituent effects on this compound’s reactivity be systematically studied?
Methodological Answer:
- Electrophilic Substitution: Introduce substituents (e.g., -NO2, -OH) to assess directing effects via Hammett plots .
- Kinetic Studies: Monitor reaction rates under varying conditions (pH, temperature) using UV-Vis spectroscopy.
- Computational Modeling: Compare activation energies for different substitution pathways using DFT .
Q. Basic: What methodologies are used to evaluate the bioactivity of this compound derivatives?
Methodological Answer:
- Antimicrobial Assays: Disk diffusion tests (e.g., against S. aureus or E. coli) with concentrations ranging from 1250–10,000 ppm .
- Dose-Response Analysis: Measure inhibition zones and calculate minimum inhibitory concentrations (MICs) .
- Control Experiments: Compare with standard antibiotics (e.g., tetracycline) and solvent controls (DMSO) .
Properties
IUPAC Name |
4-bromo-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLCOMKRVBQSHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479673 | |
Record name | 4-Bromo-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43192-34-3 | |
Record name | 4-Bromo-3-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43192-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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